4-(Aminomethyl)-2,6-difluorobenzonitrile hydrochloride
Overview
Description
4-(Aminomethyl)-2,6-difluorobenzonitrile hydrochloride is a chemical compound with significant applications in various fields of scientific research It is characterized by the presence of an aminomethyl group attached to a difluorobenzonitrile core, with the hydrochloride salt form enhancing its solubility and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,6-difluorobenzonitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluorobenzonitrile as the starting material.
Aminomethylation: The introduction of the aminomethyl group is achieved through a nucleophilic substitution reaction. This involves the reaction of 2,6-difluorobenzonitrile with formaldehyde and ammonium chloride under basic conditions to form the aminomethyl derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2,6-difluorobenzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often facilitated by catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Aminomethyl)-2,6-difluorobenzonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2,6-difluorobenzonitrile hydrochloride involves its interaction with molecular targets through its functional groups. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological targets, while the difluorobenzonitrile core provides stability and specificity in binding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzonitrile hydrochloride: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.
2,6-Difluorobenzonitrile: Lacks the aminomethyl group, limiting its applications in biological systems.
4-(Aminomethyl)-2-fluorobenzonitrile hydrochloride: Contains only one fluorine atom, which may affect its chemical and biological properties.
Uniqueness
4-(Aminomethyl)-2,6-difluorobenzonitrile hydrochloride is unique due to the combination of the aminomethyl group and the difluorobenzonitrile core. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(aminomethyl)-2,6-difluorobenzonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2.ClH/c9-7-1-5(3-11)2-8(10)6(7)4-12;/h1-2H,3,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQNSKLCBBTODM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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